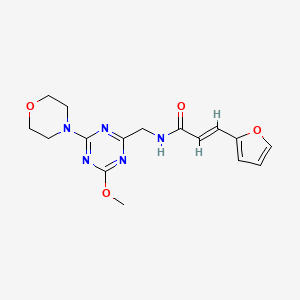

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a triazine ring, and an acrylamide moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

Synthesis of the triazine ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.

Coupling of the furan and triazine rings: This step involves linking the furan and triazine rings through a suitable linker, such as an acrylamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted triazines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes a furan ring, a morpholino-substituted triazine moiety, and an acrylamide group. Its molecular formula is C16H19N5O4, with a molecular weight of 345.35 g/mol. The presence of these functional groups suggests diverse reactivity and potential biological activity.

Anticancer Properties

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide may exhibit anticancer properties. The triazine structure is known for its ability to inhibit pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt signaling pathway, which plays a vital role in tumor growth and survival .

Antimicrobial Activity

This compound also holds promise as a potential antimicrobial agent. Its unique structure may allow it to interact with bacterial enzymes or cellular receptors involved in infection processes. Preliminary studies suggest that compounds with furan and triazine moieties can exhibit significant antimicrobial activity against various pathogens .

Case Studies

Several studies have investigated related compounds for their biological effects:

- A study on 3-furan-2-yl-N-p-tolyl-acrylamide showed its role as a positive allosteric modulator of nicotinic acetylcholine receptors, influencing anxiety-like behavior in animal models . This suggests that similar compounds could be explored for neuropharmacological applications.

Synthesis of Agrochemicals

In industrial settings, this compound can serve as an intermediate in the synthesis of agrochemicals. Its structural components make it suitable for developing herbicides or pesticides that target specific biochemical pathways in plants or pests .

Building Block for Complex Molecules

The compound can also act as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions such as oxidation and substitution reactions, making it valuable in organic synthesis .

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide depends on its specific biological target. Potential mechanisms include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA interaction: Binding to DNA and affecting gene expression.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl group instead of the triazine ring.

(E)-3-(furan-2-yl)-N-(pyridin-2-ylmethyl)acrylamide: Similar structure but with a pyridine ring instead of the triazine ring.

Uniqueness

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide is unique due to the presence of the triazine ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide (CAS Number: 2035022-49-0) is a synthetic organic compound that combines a furan ring, a morpholino-substituted triazine moiety, and an acrylamide group. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The molecular formula of this compound is CHNO, with a molecular weight of 345.35 g/mol. The compound features a furan ring that may contribute to its biological activity through various mechanisms including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several potential mechanisms:

1. Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with similar triazine structures have been shown to inhibit the PI3K/Akt signaling pathway, which is critical in cancer biology .

2. Receptor Modulation : By interacting with cellular receptors, the compound may modulate signaling pathways that affect cell growth and apoptosis.

3. DNA Interaction : The acrylamide moiety may allow the compound to bind to DNA, potentially affecting gene expression and leading to apoptosis in cancer cells.

Antitumor Activity

Studies have indicated that derivatives of morpholino-substituted triazines exhibit significant antitumor efficacy. For example, compounds similar to this compound have shown promising results in both in vitro and in vivo models. A notable study reported that a related bis(morpholino-triazine) derivative demonstrated potent antitumor activity against xenograft tumor models when administered intravenously .

Antimicrobial Properties

The potential antimicrobial activity of this compound has also been explored. Compounds with similar structural features have been identified as having antimicrobial properties against various pathogens. The furan ring is often associated with bioactive compounds known for their antimicrobial effects.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures effectively inhibit cell proliferation in various cancer cell lines. For instance, studies on SMART compounds indicated that they bind to the colchicine-binding site in tubulin and inhibit polymerization, leading to G(2)/M phase arrest and subsequent apoptosis in cancer cells .

In Vivo Efficacy

In vivo studies have shown that certain triazine derivatives can significantly reduce tumor growth in animal models. For example, treatment with specific morpholino-triazine derivatives resulted in substantial tumor size reduction without evident neurotoxicity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan or triazine components can enhance potency or selectivity against specific targets:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity; enhances cellular uptake |

| Morpholino group | Improves binding affinity to target enzymes |

| Furan modifications | Alters interaction with DNA or proteins |

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-23-16-19-13(18-15(20-16)21-6-9-24-10-7-21)11-17-14(22)5-4-12-3-2-8-25-12/h2-5,8H,6-7,9-11H2,1H3,(H,17,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHXDEQRDUKVKK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.